

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid vs (3-aminophenyl)boronic acid

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Compound of Interest

Compound Name: (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid

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As a Senior Application Scientist, this guide provides an in-depth comparison of **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid** and (3-aminophenyl)boronic acid, two critical reagents in modern synthetic chemistry. Our focus extends beyond a simple cataloging of properties to an analysis of their performance in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of drug discovery and materials science. This document is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in reagent selection and reaction optimization.

Introduction: The Tale of Two Boronic Acids

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, has revolutionized the formation of carbon-carbon bonds.^{[1][2]} At the heart of this reaction lies the organoboron reagent, most commonly a boronic acid. The choice of boronic acid is pivotal, as its electronic and steric properties profoundly influence the reaction's outcome.

This guide dissects two structurally related yet electronically divergent molecules:

- (3-Aminophenyl)boronic acid: Features a powerful electron-donating amino (-NH₂) group.
- **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid**: Possesses two potent electron-withdrawing groups, an ethoxycarbonyl (-COOEt) and a nitro (-NO₂).

By understanding their fundamental differences, we can predict their behavior, troubleshoot reactions, and strategically design synthetic routes.

Physicochemical and Structural Properties: A Comparative Overview

The inherent characteristics of a reagent dictate its handling, stability, and reactivity. The primary distinction between our two subjects is the electronic nature of their substituents, which influences the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon atom being transferred.

Property	(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid	(3-aminophenyl)boronic acid	Rationale for Difference
CAS Number	850568-37-5[3]	30418-59-8[4] (free base); 85006-23-1 (HCl salt)[5]	Unique chemical identifiers.
Molecular Formula	C ₉ H ₁₀ BNO ₆	C ₆ H ₈ BNO ₂	Different substituents on the phenyl ring.
Molecular Weight	238.99 g/mol [6]	136.94 g/mol [4]	The ethoxycarbonyl and nitro groups add significant mass.
Appearance	Solid, typically off-white to yellow powder.	White to off-white crystalline solid.[7]	General appearance for arylboronic acids.
Electronic Nature	Strongly electron-deficient	Electron-rich	The -NO ₂ and -COOEt groups are strong electron-withdrawing groups (EWGs). The -NH ₂ group is a strong electron-donating group (EDG).
Boron Lewis Acidity	High	Low	EWGs pull electron density from the ring and the boron atom, increasing its electrophilicity (Lewis acidity). The EDG pushes electron density to the boron, decreasing its Lewis acidity.
Stability	Generally stable, but as with most boronic	Stable, often supplied as a hemisulfate or	Salts are less prone to dehydration and

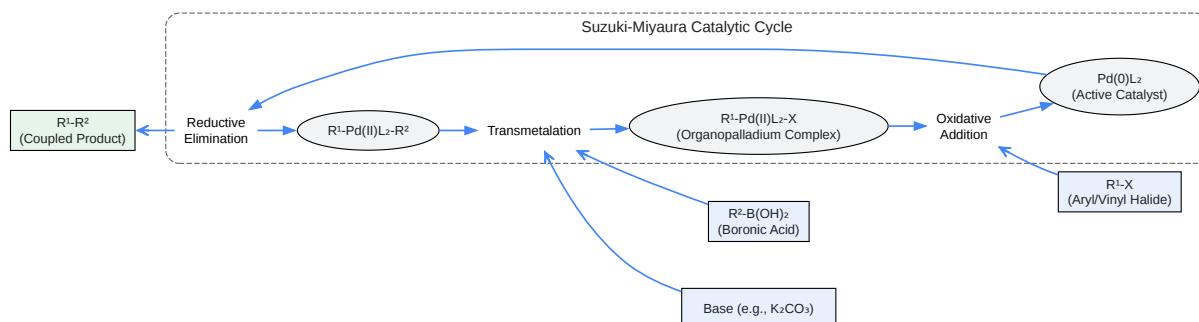
	acids, susceptible to dehydration to form boroxines.	hydrochloride salt to improve shelf life and handling.[5][8]	decomposition.
Solubility	Soluble in polar organic solvents.	Soluble in water and polar organic solvents, especially in its salt forms.[7]	The amino group and salt forms increase polarity and potential for hydrogen bonding.

Performance in Suzuki-Miyaura Cross-Coupling

The electronic disparity between these two reagents is most evident in their Suzuki-Miyaura coupling performance. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10] The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is critically influenced by the boronic acid's electronics.

Mechanistic Considerations: The Critical Transmetalation Step

For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species ($-B(OH)_3^-$).[1][11] The rate of this step is generally enhanced by electron-donating groups on the arylboronic acid, which increase the nucleophilicity of the carbon atom being transferred.[12][13] Conversely, electron-withdrawing groups decrease this nucleophilicity, potentially slowing the reaction.[12][14]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Experimental Data

While a direct side-by-side comparison under identical conditions is rarely published, the literature provides clear trends. Electron-rich boronic acids generally provide higher yields under standard conditions.

Boronic Acid Type	Coupling Partner	Catalyst/Base	Yield (%)	Key Takeaway	Reference
(3-aminophenyl)boronic acid (Electron-Donating)	Aryl Bromide	Pd(PPh ₃) ₄ / K ₂ CO ₃	Typically >85%	High reactivity under standard conditions due to the electron-donating -NH ₂ group facilitating transmetalation.	General knowledge from Suzuki coupling literature.[12][13]
(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid (Electron-Withdrawing)	Aryl Bromide	Pd(dppf)Cl ₂ / Cs ₂ CO ₃	70-90% (Optimized)	Requires stronger bases (e.g., Cs ₂ CO ₃) or more electron-rich ligands to achieve high yields, as EWGs slow transmetalation.	Based on principles for coupling electron-deficient boronic acids.[12][14]
4-Methoxyphenylboronic acid (Strongly EDG)	4-Iodoanisole	Pd-PEPPSI-IPr / KOt-Bu	High Yield	Demonstrates the general principle of high yields with electron-donating groups.	[12]
4-(Trifluoromethyl)	Aryl Halide	Optimized Pd Catalyst /	Moderate to High	Illustrates that while	[13]

yl)phenylboro
nic acid
(Strongly
EWG)

Base

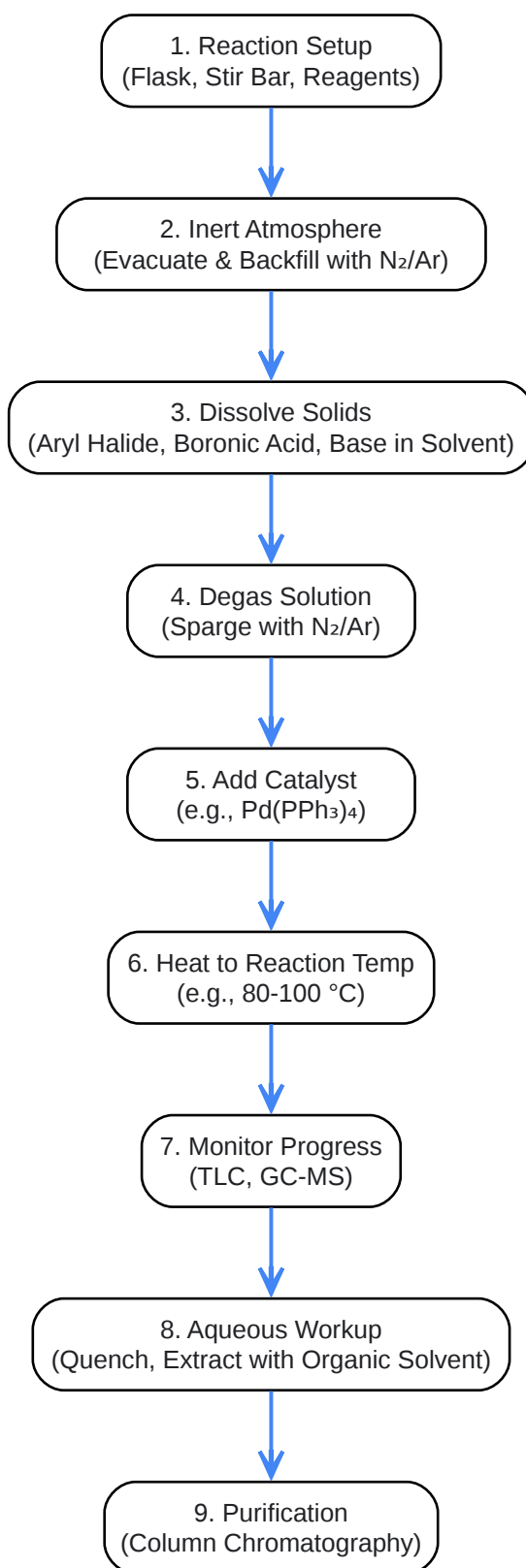
challenging,
electron-
deficient
partners can
be coupled
effectively
with careful
optimization.

Expertise in Action: The choice of base is critical. For (3-aminophenyl)boronic acid, a moderate base like K_2CO_3 is sufficient. For **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid**, the reduced nucleophilicity necessitates a stronger base, such as Cs_2CO_3 or K_3PO_4 , to more effectively generate the reactive boronate species and drive the transmetalation step forward.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for synthesis.

General Experimental Workflow



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